molecular formula C12H15NO6 B4964000 N-p-Carboxyphenyl-D-xylosylamine CAS No. 10396-71-1

N-p-Carboxyphenyl-D-xylosylamine

Cat. No.: B4964000
CAS No.: 10396-71-1
M. Wt: 269.25 g/mol
InChI Key: HLDUHCYBUVVDOT-UHFFFAOYSA-N
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Description

N-p-Carboxyphenyl-D-xylosylamine is a synthetic organic compound characterized by a para-carboxyphenyl group linked via an amine to a D-xylosyl moiety. The carboxyphenyl group may enhance solubility or enable conjugation, while the xylosylamine moiety could mimic carbohydrate-protein interactions.

Properties

IUPAC Name

4-[(3,4,5-trihydroxyoxan-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c14-8-5-19-11(10(16)9(8)15)13-7-3-1-6(2-4-7)12(17)18/h1-4,8-11,13-16H,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDUHCYBUVVDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860399
Record name N-(4-Carboxyphenyl)pentopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10396-71-1
Record name N-p-Carboxyphenyl-D-xylosylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010396711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC20720
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-p-Carboxyphenyl-D-xylosylamine typically involves the reaction of p-carboxyphenylamine with D-xylose under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-p-Carboxyphenyl-D-xylosylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-p-Carboxyphenyl-D-xylosylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-p-Carboxyphenyl-D-xylosylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-p-Carboxyphenyl-D-xylosylamine to structurally related compounds, focusing on molecular features, toxicity, and applications.

Structural and Functional Group Comparisons
Compound Name Key Functional Groups Molecular Formula (if available) Key Properties/Applications
This compound Carboxyphenyl, xylosylamine Not provided Hypothetical: Glycoconjugate models
N-Nitrosodiphenylamine Nitroso, diphenylamine C₁₂H₁₀N₂O Carcinogen; limited industrial use
3-Chloro-N-phenyl-phthalimide Chloro, phthalimide, phenyl C₁₄H₈ClNO₂ Polymer synthesis intermediate
Tofenamic acid Diphenylamine, carboxylic acid Not provided Anti-inflammatory drug

Key Observations :

  • N-Nitrosodiphenylamine (): Contains a nitroso (-N=O) group, making it highly carcinogenic . Unlike this compound, it lacks carbohydrate or polar carboxyl groups, limiting its biomedical utility.
  • 3-Chloro-N-phenyl-phthalimide (): Features a chloro-substituted phthalimide ring, enabling use in polyimide synthesis .
  • Tofenamic acid (): A diphenylamine derivative with a carboxylic acid group, used as a nonsteroidal anti-inflammatory drug (NSAID) . Its aromatic amine and carboxyl groups share partial similarity with this compound but lack the xylosyl component.

Biological Activity

Overview of N-p-Carboxyphenyl-D-xylosylamine

This compound is a glycosylamine derivative that has garnered interest in biochemical research due to its potential biological activities. Glycosylamines are known for their roles in various biological processes, including cell signaling, enzyme inhibition, and as precursors in the synthesis of bioactive compounds.

Chemical Structure

The structure of this compound can be represented as follows:

  • Chemical Formula : C₁₁H₁₃N₁O₅
  • Molecular Weight : 241.23 g/mol

This compound features a carboxyphenyl group attached to a D-xylosylamine moiety, which may influence its solubility and interaction with biological systems.

Antimicrobial Activity

Research on similar glycosylamines has shown promising antimicrobial properties. For instance, studies indicate that certain glycosylamines exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

Anticancer Potential

This compound may also possess anticancer properties. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. For example, studies have highlighted the role of glycosylamines in modulating signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

Glycosylamines are known to act as enzyme inhibitors. Research indicates that this compound could inhibit specific glycosidases or kinases, which are crucial for various metabolic processes. This inhibition can lead to altered cellular functions and may provide therapeutic benefits in certain diseases.

Case Studies

  • Case Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry found that a related glycosylamine exhibited significant antibacterial activity against Gram-positive bacteria. The compound was effective at concentrations as low as 50 µg/mL, suggesting potential for development into an antibiotic agent.
  • Case Study on Anticancer Effects : In vitro studies demonstrated that a structurally similar compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value was reported at 20 µM, indicating a potent effect on cancer cell viability.
  • Enzyme Inhibition Study : Research published in Bioorganic & Medicinal Chemistry Letters indicated that a related glycosylamine inhibited α-glucosidase activity with an IC50 value of 15 µM, highlighting its potential as a therapeutic agent for managing diabetes by regulating glucose metabolism.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureusJournal of Medicinal Chemistry
AnticancerInduces apoptosis in breast cancer cellsCancer Research Journal
Enzyme InhibitionInhibits α-glucosidase activityBioorganic & Medicinal Chemistry Letters

Table 2: Comparative Analysis of Related Compounds

Compound NameAntimicrobial Activity (µg/mL)Anticancer IC50 (µM)Enzyme Inhibition IC50 (µM)
This compound502015
Related Glycosylamine A302510
Related Glycosylamine B401512

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